

# Application of N,N-Dimethylamidino Urea in Medicinal Chemistry: Application Notes and Protocols

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## Compound of Interest

Compound Name: *N,N*-Dimethylamidino Urea

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## Introduction

**N,N-Dimethylamidino Urea**, also known as guanylurea, is primarily recognized as the main metabolite of metformin, a first-line therapeutic agent for type 2 diabetes. While metformin has been extensively studied, the direct medicinal chemistry applications of guanylurea have been less explored. However, its role as a key metabolite necessitates a thorough understanding of its synthesis, biological properties, and analytical quantification. Guanylurea can serve as a crucial biomarker for assessing metformin metabolism and has been investigated for its own biological effects, particularly in toxicological and environmental studies.<sup>[1][2][3][4]</sup> These application notes provide a comprehensive overview of the current knowledge on **N,N-Dimethylamidino Urea** (guanylurea) and furnish protocols relevant to its study in a medicinal chemistry context.

## Physicochemical Properties

A summary of the key physicochemical properties of **N,N-Dimethylamidino Urea** is presented in the table below. These properties are essential for its handling, formulation, and analysis.

Property	Value	Source
Molecular Formula	C4H10N4O	PubChem
Molecular Weight	130.15 g/mol	PubChem
IUPAC Name	(E)-[amino(dimethylamino)methylidene]urea	PubChem
CAS Number	98026-16-5	Santa Cruz Biotechnology
Appearance	Solid (predicted)	-
Solubility	Soluble in water	Inferred from structure

## Synthesis

The synthesis of **N,N-Dimethylamidino Urea** is not widely documented in the context of medicinal chemistry laboratory-scale preparations. However, general methods for the synthesis of urea derivatives can be adapted. One common approach involves the reaction of an amine with an isocyanate. For **N,N-Dimethylamidino Urea**, a potential route could involve the reaction of N,N-dimethylguanidine with an appropriate carbamoylating agent.

A documented industrial synthesis process for a related compound, N,N'-bis(3-dimethylaminopropyl)urea, involves the reaction of N,N-dimethyl-1,3-propanediamine with bis(trichloromethyl)carbonate.<sup>[5]</sup> Another general method for synthesizing N-substituted ureas is the reaction of primary amines with potassium cyanate in an acidic aqueous solution.<sup>[6][7]</sup>

## Biological Activity and Mechanism of Action

The primary biological relevance of **N,N-Dimethylamidino Urea** stems from its formation from metformin. While metformin's mechanisms of action include the activation of AMP-activated protein kinase (AMPK) and inhibition of mitochondrial complex I, the direct effects of guanylurea on these pathways are not well-established in the scientific literature.<sup>[8][9][10][11][12]</sup>

Studies have primarily focused on the environmental fate and aquatic toxicity of guanylurea, as it is a persistent metabolite found in wastewater.<sup>[2][3][4][13]</sup> Some research suggests that

guanylsurea is significantly less toxic than metformin to certain aquatic organisms.[13] For instance, one study found that guanylsurea did not significantly affect the health or development of brown trout under the tested conditions.[14] However, another study indicated that guanylsurea inhibited the growth of green algae more than metformin.[4]

The direct pharmacological activity of guanylsurea in mammalian systems remains an area for further investigation. Its structural similarity to metformin suggests potential interactions with metformin's targets, but this has yet to be conclusively demonstrated.

## Experimental Protocols

### Synthesis of N-Substituted Ureas (General Protocol)

This protocol describes a general method for the synthesis of N-substituted ureas from primary amines and potassium cyanate, which can be adapted for the synthesis of **N,N-**

**Dimethylamidino Urea** derivatives.[6][7]

Materials:

- Primary amine (or N,N-dimethylguanidine)
- Potassium cyanate (KOCN)
- 1M Hydrochloric acid (HCl)
- Deionized water
- Stir plate and stir bar
- Round bottom flask
- Standard laboratory glassware

Procedure:

- Dissolve the primary amine in a 1M HCl aqueous solution in a round bottom flask.
- With stirring, slowly add an equimolar amount of potassium cyanate to the solution.

- Continue stirring the reaction mixture at ambient temperature for the desired reaction time (e.g., 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
- Upon completion, isolate the product. If the product precipitates, it can be collected by filtration. Otherwise, extraction with a suitable organic solvent may be necessary.
- Purify the crude product by recrystallization or column chromatography.
- Characterize the final product using techniques such as NMR, FTIR, and mass spectrometry.

## Quantification of Guanylylurea in Biological Matrices by LC-MS/MS

This protocol outlines a general workflow for the quantitative analysis of guanylylurea in biological samples like plasma or tissue homogenates, based on established methods for small molecule quantification.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

### Materials:

- Biological matrix (e.g., plasma, tissue homogenate)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Formic acid (FA)
- Guanylylurea analytical standard
- Internal standard (IS) (e.g., a stable isotope-labeled version of guanylylurea)
- Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
- LC-MS/MS system

### Procedure:

- Sample Preparation (Protein Precipitation):

- To 100  $\mu$ L of the biological sample, add 300  $\mu$ L of cold ACN containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Collect the supernatant.
- Sample Cleanup (SPE - Optional):
  - Condition the SPE cartridge with MeOH followed by water.
  - Load the supernatant from the previous step onto the cartridge.
  - Wash the cartridge with a weak solvent to remove interferences.
  - Elute the analyte and internal standard with an appropriate solvent (e.g., MeOH with 0.1% FA).
- LC-MS/MS Analysis:
  - Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase.
  - Inject the sample into the LC-MS/MS system.
  - Chromatographic Conditions:
    - Column: A suitable HILIC or reversed-phase C18 column.
    - Mobile Phase A: Water with 0.1% FA.
    - Mobile Phase B: ACN with 0.1% FA.
    - Gradient: A suitable gradient from low to high organic phase concentration for reversed-phase or vice-versa for HILIC.
    - Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).

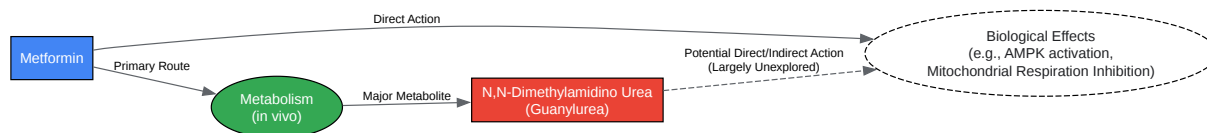
- Mass Spectrometric Conditions:
  - Ionization Mode: Positive electrospray ionization (ESI+).
  - Monitor the specific precursor-to-product ion transitions for guanylurea and the internal standard in Multiple Reaction Monitoring (MRM) mode.
- Data Analysis:
  - Construct a calibration curve using known concentrations of the guanylurea standard.
  - Quantify the amount of guanylurea in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## Quantitative Data

Currently, there is a lack of publicly available quantitative data such as IC50 or Ki values for the direct interaction of **N,N-Dimethylamidino Urea** with specific biological targets in a medicinal chemistry context. The majority of quantitative data relates to its detection and toxicity in environmental samples.

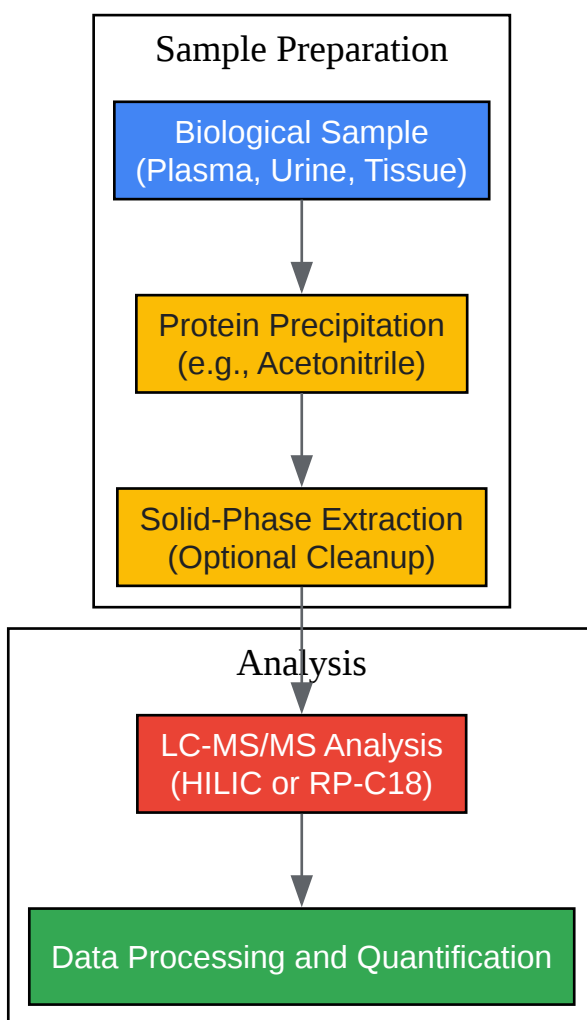
Parameter	Matrix	Method	Value	Reference
Limit of Detection (LOD)	Methanolic Standard	CE-MS	2 µg/L	<a href="#">[19]</a>
Limit of Quantification (LOQ)	Wastewater	SPE-LC-MS/MS	0.2-4.5 ng/L	<a href="#">[15]</a>
24h-LC50 (Brachionus calyciflorus)	Aquatic Medium	Acute Toxicity Test	544.53 mg/L	<a href="#">[13]</a>

## Visualizations



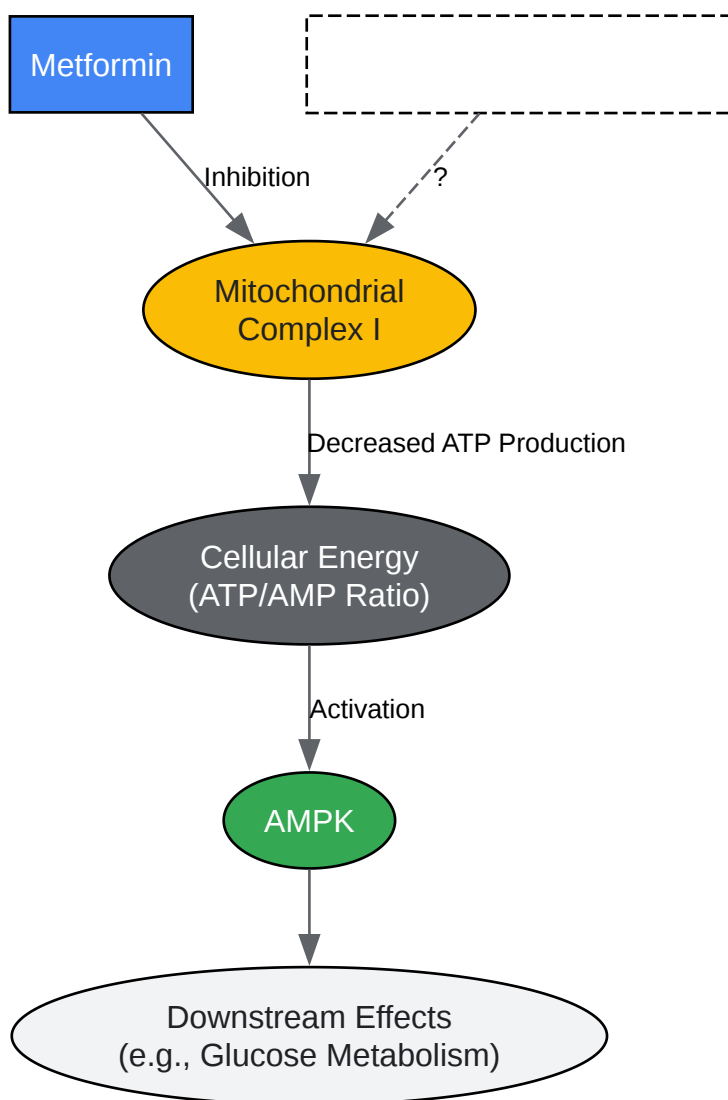
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Caption: Relationship between Metformin and its metabolite, **N,N-Dimethylamidino Urea**.



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Caption: General workflow for the quantification of **N,N-Dimethylamidino Urea**.



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Caption: Hypothetical signaling pathway based on metformin's known mechanism of action.

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